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Compound Name: DBCO-C2-PEG4-amine

Cat. No.: B8104286 Get Quote

For researchers, scientists, and drug development professionals, the ability to specifically and

efficiently link biomolecules is paramount. In the rapidly evolving landscape of bioconjugation,

DBCO-C2-PEG4-amine has emerged as a critical tool, offering a unique combination of

reactivity, flexibility, and biocompatibility. This in-depth technical guide provides a

comprehensive overview of its core principles, quantitative data, and detailed experimental

protocols for its successful implementation in the laboratory.

DBCO-C2-PEG4-amine is a heterobifunctional linker that features a dibenzocyclooctyne

(DBCO) group and a primary amine, connected by a short C2 alkyl chain and a hydrophilic

polyethylene glycol (PEG4) spacer.[1] This molecular architecture is key to its utility. The DBCO

moiety is the reactive handle for copper-free click chemistry, specifically the strain-promoted

alkyne-azide cycloaddition (SPAAC), which allows for highly specific and bioorthogonal ligation

to azide-containing molecules.[2] The terminal primary amine provides a versatile point of

attachment to biomolecules, typically through the formation of stable amide bonds with

activated carboxylic acids.[3] The integrated PEG4 spacer enhances aqueous solubility and

reduces potential steric hindrance and non-specific binding during conjugation.

Core Principles of DBCO-C2-PEG4-amine Chemistry
The utility of DBCO-C2-PEG4-amine is rooted in two fundamental chemical reactions:

Amide Bond Formation: The primary amine of the linker readily reacts with activated carboxyl

groups (e.g., N-hydroxysuccinimide [NHS] esters) on proteins, surfaces, or other molecules

to form a stable amide bond. This reaction is commonly facilitated by carbodiimide chemistry,
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such as using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with NHS

to convert carboxylic acids into amine-reactive NHS esters.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group's strained eight-

membered ring provides the driving force for a [3+2] cycloaddition with an azide-

functionalized molecule. This "click" reaction is highly efficient, bioorthogonal (meaning it

does not interfere with native biological processes), and proceeds rapidly at physiological

temperatures and pH without the need for a cytotoxic copper catalyst. The resulting triazole

linkage is exceptionally stable.

Quantitative Data for Bioconjugation
The efficiency of bioconjugation strategies utilizing DBCO-C2-PEG4-amine is dependent on

the kinetics of the SPAAC reaction. The table below summarizes key quantitative data for

DBCO and other cyclooctynes, providing a basis for experimental design and comparison.

Cyclooctyne
Second-Order Rate
Constant (k₂) with Benzyl
Azide (M⁻¹s⁻¹)

Reference(s)

DBCO ~0.1

BCN 0.14

DIBO 0.17

DIFO 0.076

Table 1: Comparative reaction kinetics of various cyclooctynes used in SPAAC. A higher

second-order rate constant (k₂) indicates a faster reaction.

The progress of the DBCO-azide ligation can be monitored by UV-Vis spectroscopy, as the

DBCO group has a characteristic absorbance at approximately 310 nm, which diminishes as

the reaction proceeds.

Experimental Protocols
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The following are detailed methodologies for the two key stages of bioconjugation using

DBCO-C2-PEG4-amine: activation of a biomolecule and the subsequent SPAAC reaction.

Protocol 1: Conjugation of DBCO-C2-PEG4-amine to a
Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of DBCO-C2-PEG4-amine to a protein with

available carboxyl groups (e.g., on aspartic or glutamic acid residues).

Materials:

Protein of interest

DBCO-C2-PEG4-amine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

Desalting column

Procedure:

Protein Preparation: Dissolve the protein to be modified in Activation Buffer at a

concentration of 1-5 mg/mL.

Activation of Carboxyl Groups:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

Prepare a fresh solution of EDC and NHS/Sulfo-NHS in Activation Buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b8104286?utm_src=pdf-body
https://www.benchchem.com/product/b8104286?utm_src=pdf-body
https://www.benchchem.com/product/b8104286?utm_src=pdf-body
https://www.benchchem.com/product/b8104286?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8104286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a 10-50 fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

Incubate for 15-30 minutes at room temperature.

Removal of Excess Activation Reagents: Immediately remove excess and unreacted EDC

and NHS/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This step is

critical to prevent polymerization and unwanted side reactions.

Conjugation with DBCO-C2-PEG4-amine:

Immediately add a 10-20 fold molar excess of DBCO-C2-PEG4-amine to the activated

protein solution.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate

for 15 minutes at room temperature to deactivate any remaining active esters.

Purification: Purify the DBCO-labeled protein from excess quenching reagent and

unconjugated linker using a desalting column or dialysis.

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
This protocol outlines the general steps for conjugating the DBCO-labeled protein (from

Protocol 1) with an azide-functionalized molecule.

Materials:

DBCO-labeled protein

Azide-functionalized molecule (e.g., small molecule drug, fluorescent probe)

Reaction Buffer: PBS, pH 7.4

Procedure:

Reactant Preparation:
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Dissolve the DBCO-labeled protein in the Reaction Buffer.

Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO) and then

dilute into the Reaction Buffer.

Click Reaction:

Add the azide-functionalized molecule to the DBCO-labeled protein solution. A 1.5 to 10-

fold molar excess of the azide-containing molecule is typically recommended.

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

Reactions can be performed at 37°C to increase the reaction rate.

Purification: Purify the final bioconjugate from unreacted azide-functionalized molecule using

an appropriate method such as size exclusion chromatography (SEC), dialysis, or affinity

chromatography, depending on the properties of the conjugate.

Visualizing the Workflow: Antibody-Drug Conjugate
(ADC) Synthesis
The synthesis of ADCs is a prominent application of DBCO-C2-PEG4-amine. The following

diagram illustrates the logical workflow.
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Step 1: Antibody Activation

Step 2: Ligation with Linker

Step 3: Click Chemistry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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